molecular formula C10H8Cl2N4S B1597162 4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine CAS No. 175204-58-7

4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine

Cat. No. B1597162
M. Wt: 287.17 g/mol
InChI Key: SXOCLQPHHVCUJQ-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine herbicides. It is commonly known as metribuzin and is widely used in agriculture to control the growth of weeds. Metribuzin is a potent herbicide that has a broad spectrum of activity against both broadleaf and grassy weeds.

Mechanism Of Action

Metribuzin works by inhibiting the photosynthesis process in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species and ultimately, the death of the plant.

Biochemical And Physiological Effects

Metribuzin has been shown to have toxic effects on non-target organisms, including humans. It can cause skin irritation, eye irritation, and respiratory problems. It can also cause damage to the liver and kidneys. In addition, metribuzin has been found to have endocrine-disrupting effects, which can affect the reproductive and developmental processes in animals.

Advantages And Limitations For Lab Experiments

Metribuzin is a potent herbicide that has a broad spectrum of activity against both broadleaf and grassy weeds. It is relatively easy to synthesize and can be used in a variety of agricultural settings. However, its toxic effects on non-target organisms, including humans, limit its use in certain situations. In addition, its endocrine-disrupting effects make it a potential environmental hazard.

Future Directions

There are several areas of research that could be explored in the future regarding metribuzin. One area of interest is its potential use in the treatment of cancer. Further studies could be conducted to determine its efficacy against different types of cancer cells and to identify the mechanism of action. Another area of research could be the development of safer and more environmentally friendly herbicides that have similar activity to metribuzin. Finally, more studies could be conducted to determine the long-term effects of metribuzin on the environment and on human health.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in the treatment of certain diseases. Metribuzin has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antimicrobial activity against certain bacteria and fungi.

properties

IUPAC Name

4-(3,5-dichlorophenyl)-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4S/c1-17-10-15-8(14-9(13)16-10)5-2-6(11)4-7(12)3-5/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOCLQPHHVCUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381929
Record name 4-(3,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine

CAS RN

175204-58-7
Record name 4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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